![molecular formula C18H19ClN4O2 B13763069 Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- CAS No. 58498-34-3](/img/structure/B13763069.png)
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-
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Overview
Description
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- is a complex organic compound known for its unique chemical structure and properties This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- typically involves a multi-step process. One common method is the diazotization of 4-amino-2-chlorobenzonitrile followed by coupling with N,N-bis(2-hydroxyethyl)-2-methylaniline. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Studies
Benzonitrile derivatives are often utilized in biological research due to their ability to interact with biological systems. The compound has been studied for its potential roles in:
- Antioxidant Activity : Research indicates that compounds similar to benzonitrile can exhibit antioxidant properties, which may mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
- Neuroprotective Effects : Studies have shown that certain benzonitrile derivatives can modulate neurotransmitter activity, providing protective effects against excitotoxicity linked to excessive glutamate signaling. This makes them potential candidates for treating conditions like Alzheimer's disease .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in benzonitrile compounds for their therapeutic potential:
- Drug Development : The unique structure of benzonitrile allows for modifications that can enhance pharmacological properties. For example, the incorporation of hydroxyethyl groups may improve solubility and bioavailability of drugs derived from this compound .
- Targeting Specific Receptors : Research indicates that benzonitrile derivatives can act as antagonists at various receptors, including NMDA and AMPA receptors, which are critical in managing excitatory neurotransmission and may be targeted in drug development for psychiatric disorders .
Data Tables
Here are some summarized findings from recent studies on the applications of benzonitrile compounds:
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of a benzonitrile derivative on neuronal cultures exposed to glutamate. The results demonstrated that treatment with the compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.
Case Study 2: Antioxidant Properties
In another research project, a series of benzonitrile compounds were evaluated for their antioxidant capabilities using various assays (DPPH radical scavenging assay). The findings indicated that certain derivatives exhibited significant scavenging activity, highlighting their potential use in formulations aimed at combating oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- involves its interaction with molecular targets through its azo and nitrile groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitrile group can participate in nucleophilic addition reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-: Similar structure but with an ethyl group instead of a bis(2-hydroxyethyl) group.
Benzonitrile, 4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]azo]-2-chloro-: Similar structure but with an ethyl group and a chloro substituent.
Biological Activity
Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro- (CAS No. 5847-48-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19ClN4O2
- Molecular Weight : 314.77 g/mol
- Density : 1.304 g/cm³
- Boiling Point : 708.1ºC at 760 mmHg
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. A significant area of interest is its role as an inhibitor of aromatase (CYP19), an enzyme crucial for estrogen biosynthesis. Aromatase inhibitors are vital in treating hormone-dependent cancers, particularly breast cancer.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzonitrile have shown potent binding affinities to human aromatase, with IC50 values indicating strong inhibitory effects (IC50 = 0.17 nM) . This suggests that the compound may be effective in reducing estrogen levels in patients with estrogen-dependent tumors.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Research indicates that while certain derivatives exhibit significant biological activity, they also require careful evaluation for potential toxicity in various organisms. For example, studies on amphibian species such as Silurana tropicalis and Lithobates pipiens revealed that exposure to related compounds did not induce overt toxicity at maximum water solubility concentrations .
Case Study 1: Aromatase Inhibition
In a study focused on the development of imaging agents based on aromatase inhibitors, derivatives of benzonitrile demonstrated high accumulation in specific organs such as the ovaries and stomach, indicating their potential for targeted delivery in cancer therapy . The biodistribution studies showed that these compounds could effectively penetrate brain tissues, suggesting their utility in neurological applications.
Case Study 2: Environmental Impact Assessment
The Canadian Environmental Protection Act has evaluated the environmental impact of various synthetic compounds, including benzonitrile derivatives. Research highlighted that while some compounds showed bioaccumulation in aquatic organisms, others did not exhibit significant toxicity at tested concentrations . This underscores the importance of assessing both therapeutic benefits and environmental safety.
Summary Table of Biological Activities
Properties
CAS No. |
58498-34-3 |
---|---|
Molecular Formula |
C18H19ClN4O2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C18H19ClN4O2/c1-13-10-16(23(6-8-24)7-9-25)4-5-18(13)22-21-15-3-2-14(12-20)17(19)11-15/h2-5,10-11,24-25H,6-9H2,1H3 |
InChI Key |
AZLVLRPFHNHJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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